molecular formula C24H40O4 B1530523 Deoxycholic acid-24-13C CAS No. 52886-37-0

Deoxycholic acid-24-13C

Cat. No. B1530523
CAS RN: 52886-37-0
M. Wt: 393.6 g/mol
InChI Key: KXGVEGMKQFWNSR-JJUQXLBJSA-N
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Description

Deoxycholic acid-24-13C, also known as DCA-24-13C or 13C-labeled deoxycholic acid, is a bile acid derivative . It has an empirical formula of 13CC23H40O4 .


Synthesis Analysis

An improved synthesis of 24-13C-labeled bile acids has been achieved using formyl derivatives of bile acids and a modified lead tetraacetate procedure . The formylated bile acids were degraded by lead tetraacetate and lithium chloride to formylated 23-chloronorcholanes in 72-83% yield . Formylated 23-chloronorcholanes were converted to nitriles in dimethylformamide, which were then hydrolyzed to obtain C-24 labeled bile acids in yield of 80-90% of labeled sodium cyanide used .


Molecular Structure Analysis

The molecular weight of Deoxycholic acid-24-13C is 393.56 . The SMILES string representation of its structure is C [C@H] (CC [13C] (O)=O) [C@H]1CC [C@H]2 [C@@H]3CC [C@@H]4C [C@H] (O)CC [C@]4 (C) [C@H]3C [C@H] (O) [C@]12C .


Chemical Reactions Analysis

Deoxycholic acid, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis .


Physical And Chemical Properties Analysis

Deoxycholic acid-24-13C is a powder . It has a melting point of 171-174 °C .

Scientific Research Applications

  • Scientific Field : Biological and Medical Research

    • Application Summary : Deoxycholic acid-24-13C is used in the tracer study of bile acid metabolism . It has an advantage over the use of tritium- or deuterium-labeled bile acids for metabolic study in that the label is metabolically and chemically stable .
    • Methods of Application : An improved synthesis of 24-13C-labeled bile acids has been achieved using formyl derivatives of bile acids and a modified lead tetraacetate procedure . The formylated bile acids were degraded by lead tetraacetate and lithium chloride to formylated 23-chloronorcholanes in 72-83% yield . Formylated 23-chloronorcholanes were converted to nitriles in dimethylformamide, which were then hydrolyzed to obtain C-24 labeled bile acids in yield of 80-90% of labeled sodium cyanide used .
    • Results or Outcomes : This method results in a higher yield and a purer product with less manipulation than previously reported procedures for synthesis of labeled bile acids .
  • Scientific Field : Clinical MS, Metabolism, Metabolomics

    • Application Summary : Deoxycholic acid-24-13C is used in clinical mass spectrometry (MS), metabolism studies, and metabolomics .
  • Scientific Field : Clinical Investigation

    • Application Summary : Deoxycholic acid-24-13C is used in clinical investigation . The use of compounds labeled with stable isotopes as metabolic tracers has gained importance in clinical investigation .
    • Results or Outcomes : The primary advantage of stable isotopes is the lack of radiation hazard, so that they can be used in infants, pregnant women, and the general population .
  • Scientific Field : Fat Emulsification

    • Application Summary : As a bile acid, deoxycholic acid emulsifies fat in the gut . Synthetically derived deoxycholic acid, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis .
    • Results or Outcomes : This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .
  • Scientific Field : Clinical Investigation

    • Application Summary : Deoxycholic acid-24-13C is used in clinical investigation . The use of compounds labeled with stable isotopes as metabolic tracers has gained importance in clinical investigation .
    • Results or Outcomes : The primary advantage of stable isotopes is the lack of radiation hazard, so that they can be used in infants, pregnant women, and the general population .
  • Scientific Field : Fat Emulsification

    • Application Summary : As a bile acid, deoxycholic acid emulsifies fat in the gut . Synthetically derived deoxycholic acid, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis .
    • Results or Outcomes : This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .

Safety And Hazards

Deoxycholic acid-24-13C is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i22+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGVEGMKQFWNSR-JJUQXLBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736186
Record name (3alpha,5beta,12alpha)-3,12-Dihydroxy(24-~13~C)cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxycholic acid-24-13C

CAS RN

52886-37-0
Record name Cholan-24-oic-24-13C acid, 3,12-dihydroxy-, (3α,5β,12α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52886-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3alpha,5beta,12alpha)-3,12-Dihydroxy(24-~13~C)cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deoxycholic acid-24-13C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Stellaard, M Sackmann, F Berr… - … & environmental mass …, 1987 - Wiley Online Library
This paper describes a method for simultaneous determination of the kinetics of the three major bile acids in man using (2,2,4,4‐ 2 H 4 ) deoxycholic acid, (24‐ 13 C) cholic acid and (24…
Number of citations: 41 onlinelibrary.wiley.com
KY Tserng, PD Klein - Journal of Lipid Research, 1977 - ASBMB
An improved synthesis of 24-13C-labeled bile acids has been achieved using formyl derivatives of bile acids and a modified lead tetraacetate procedure. The formylated bile acides …
Number of citations: 45 www.jlr.org
PD KLEIN, PA SZCZEPANIK… - … Isotopes in the …, 1977 - International Atomic Energy Agency
Number of citations: 0

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